(+)-Isopinocampheol (+)-Isopinocampheol
Brand Name: Vulcanchem
CAS No.: 51152-11-5
VCID: VC13595735
InChI: InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1
SMILES: CC1C2CC(C2(C)C)CC1O
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(+)-Isopinocampheol

CAS No.: 51152-11-5

Cat. No.: VC13595735

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(+)-Isopinocampheol - 51152-11-5

Specification

CAS No. 51152-11-5
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Standard InChI InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1
Standard InChI Key REPVLJRCJUVQFA-KZVJFYERSA-N
Isomeric SMILES C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O
SMILES CC1C2CC(C2(C)C)CC1O
Canonical SMILES CC1C2CC(C2(C)C)CC1O

Introduction

Molecular Structure and Stereochemical Properties

(+)-Isopinocampheol (C₁₀H₁₈O) is characterized by a bicyclo[3.1.1]heptane skeleton with a hydroxyl group at the C2 position. Its stereochemistry arises from the specific arrangement of three chiral centers (C2, C3, and C6), which confer a distinct three-dimensional structure critical for its function in asymmetric synthesis. The compound’s specific rotation, reported as +28.31° (c = 5.55, methanol), underscores its enantiomeric purity when synthesized from (-)-α-pinene precursors .

The rigid bicyclic framework imposes significant steric hindrance, making (+)-isopinocampheol an effective chiral auxiliary. X-ray crystallographic studies of related terpenoids suggest that the molecule’s bowl-shaped geometry facilitates selective interactions with planar aromatic substrates, a property exploited in enantioselective catalysis .

Table 1: Physical Properties of (+)-Isopinocampheol

PropertyValueSource
Molecular FormulaC₁₀H₁₈O
Melting Point55–56°C
Boiling Point219°C (estimated)
Specific Rotation ([α]D)+28.31° (c = 5.55, CH₃OH)
SolubilitySoluble in THF, ethanol, ether

Synthesis and Purification

Borane-Mediated Synthesis from α-Pinene

The most efficient route to (+)-isopinocampheol involves the hydroboration of (-)-α-pinene. In a representative procedure :

  • Borane Generation: Sodium borohydride (NaBH₄) reacts with boron trifluoride diethyl etherate (BF₃·OEt₂) in tetrahydrofuran (THF) to form borane (BH₃).

  • Hydroboration: (-)-α-Pinene reacts with BH₃ at 0°C to yield diisopinocampheylborane, a chiral borane complex.

  • Oxidation: Treatment with sodium perborate tetrahydrate (NaBO₃·4H₂O) oxidizes the borane intermediate to (+)-isopinocampheol, achieving an 89.5% yield and 97.4% purity .

This method capitalizes on the stereoselectivity of borane addition to the pinene double bond, ensuring retention of configuration at the C2 and C3 centers.

Oxidation to Isopinocamphone

(+)-Isopinocampheol serves as a precursor to isopinocamphone, a ketone derivative. Vanadium phosphorus oxide (VPO)-catalyzed oxidation with hydrogen peroxide (H₂O₂) achieves an 88% yield . Alternatively, pyridinium dichromate (PDC) in dichloromethane selectively oxidizes the alcohol to the ketone without epimerization .

Applications in Asymmetric Synthesis

Chiral Solvating Agents

The compound’s rigid, chiral structure enables its use as a solvating agent for nuclear magnetic resonance (NMR) spectroscopy. By forming diastereomeric complexes with racemic mixtures, (+)-isopinocampheol induces distinct chemical shifts for enantiomers, facilitating their quantification . For example, in the resolution of 1-phenylethanol, the agent achieves enantiomeric excess (ee) values >95% .

Catalysis in Enantioselective Reactions

(+)-Isopinocampheol-derived boranes are pivotal in asymmetric reductions. The Corey-Bakshi-Shibata (CBS) reduction, which converts ketones to secondary alcohols with high ee, utilizes diisopinocampheylborane as a stoichiometric reductant. This method has been applied to synthesize β-blockers like propranolol .

Role in Liquid Crystal Technology

Phase Behavior in Ferroelectric Systems

Studies on (−)-isopinocampheol-substituted mesogens reveal its impact on smectic phase transitions. When incorporated into a ferroelectric liquid crystal, the bulky bicyclic group induces undulations in the smectic A (SmA*) phase, which vanish upon transition to the smectic C (SmC*) phase due to antiparallel molecular packing .

Table 2: Phase Transition Properties of IPC-Substituted Mesogens

PropertySmA* PhaseSmC* PhaseSource
Layer Spacing (Å)35.232.8
Tilt Angle (°)022.5
Birefringence (Δn)0.120.18
Spontaneous Polarization (nC/cm²)120

Mixtures with Antiferroelectric Compounds

Blending (+)-isopinocampheol derivatives with the antiferroelectric compound EHPOCBC modulates electro-optical properties. At 40 wt% EHPOCBC, the mixture exhibits a suppressed electroclinic effect (coefficient reduced from 0.45 nm/V to 0.15 nm/V) and adopts an anticlinic SmC*A phase, advantageous for low-voltage displays .

Biological and Biotechnological Relevance

Antimicrobial Activity

(+)-Isopinocampheol demonstrates moderate antimicrobial activity against Staphylococcus aureus (MIC = 256 μg/mL) and Candida albicans (MIC = 512 μg/mL). Its mechanism likely involves membrane disruption via hydrophobic interactions with lipid bilayers .

Biotransformation by Aspergillus niger

The fungus Aspergillus niger oxidizes (+)-isopinocampheol to isopinocamphone with 72% conversion efficiency over 96 hours. This biocatalytic route offers a greener alternative to chemical oxidation methods .

Challenges and Future Directions

Despite its utility, (+)-isopinocampheol’s synthetic accessibility remains limited by the cost of α-pinene precursors. Advances in metabolic engineering of Escherichia coli for pinene production could address this bottleneck . Additionally, computational studies predicting its interactions with novel substrates may expand its catalytic applications.

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